4,5,7-Trichloro-3-iodoquinoline
Overview
Description
4,5,7-Trichloro-3-iodoquinoline is a halogenated quinoline derivative with the molecular formula C9H3Cl3IN and a molecular weight of 358.39 g/mol This compound is characterized by the presence of three chlorine atoms and one iodine atom attached to the quinoline ring system
Preparation Methods
The synthesis of 4,5,7-Trichloro-3-iodoquinoline can be achieved through several synthetic routes. One common method involves the iodination of 4,5,7-trichloroquinoline using iodine and an oxidizing agent such as potassium iodate or sodium iodate . The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
4,5,7-Trichloro-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation and reduction reactions under appropriate conditions.
Cross-Coupling Reactions: The iodine atom in this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various biaryl and alkene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex biaryl structures.
Scientific Research Applications
4,5,7-Trichloro-3-iodoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, have been studied for their potential biological activities, such as antibacterial, antifungal, and antiviral properties. These compounds can serve as lead structures for the development of new therapeutic agents.
Industry: The compound can be used in the development of materials with specific properties, such as liquid crystals and dyes. Its unique halogenation pattern can impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-3-iodoquinoline is primarily related to its ability to interact with biological targets through its halogen atoms. The compound can form halogen bonds with various biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function . These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately, antimicrobial effects.
Comparison with Similar Compounds
4,5,7-Trichloro-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:
4,5,7-Trichloroquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.
4,5,7-Trifluoroquinoline:
6-Iodoquinoline: Has an iodine atom at a different position on the quinoline ring, which can affect its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which provides a combination of reactivity and biological activity that can be exploited for various applications.
Properties
IUPAC Name |
4,5,7-trichloro-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3IN/c10-4-1-5(11)8-7(2-4)14-3-6(13)9(8)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMYWAFCKMGTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)I)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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